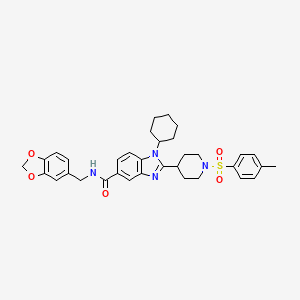![molecular formula C21H21N3O3S B11214012 7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11214012.png)
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors, such as piperidin-4-ylamine and 4-fluorobenzaldehyde, followed by cyclization and sulfurization steps . The detailed reaction conditions and mechanisms would require further investigation.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substituents on the benzylpiperidine ring can be replaced under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., alkyl halides, amines) in appropriate solvents.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are necessary to identify the major products.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Organic Synthesis: It serves as a building block for designing novel compounds.
Biological Activity: Investigating its effects on cellular processes, receptors, and enzymes.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: Potential drug candidates.
Materials Science: Applications in materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28) |
InChI Key |
FICSRDABMSGKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213935.png)
![3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
![2-(4-Bromophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213944.png)

![5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11213949.png)
![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/structure/B11213950.png)
![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11213951.png)

![6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11213968.png)

![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
![N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213997.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11214005.png)
![Dimethyl 1-(propan-2-yl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11214011.png)
